Benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester
Overview
Description
Benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester is a useful research compound. Its molecular formula is C28H26N2O3 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1,3-Dipolar Cycloaddition Reactions : A study explored the 1,3-dipolar addition of acetylenedicarboxylic esters to 2-methyl-4-phenyl-quinazoline 3-oxide, producing esters of 3-amino-3-phenyl-2-(2-acetamidophenyl)-acrylic acid as main products. This research enhances understanding of the reactivity and potential applications of related quinazoline and benzoic acid derivatives in organic synthesis (Stauss, Härter, Neuenschwander, & Schindler, 1972).
Pharmacokinetics Study : Another study investigated the pharmacokinetics of a structurally similar compound, benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester. This research offers insights into the distribution and bioavailability of related benzoic acid derivatives in biological systems, which could be relevant for the development of pharmaceuticals (Xu et al., 2020).
Synthesis of Radiopharmaceuticals : The synthesis of radiolabelled benzoic acid derivatives, such as 4-Amino[7-14C]benzoic acid, is vital in developing radiopharmaceuticals. This study's findings contribute to understanding how to synthesize and utilize these compounds in medical diagnostics and treatment (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).
Synthesis of Amino Acid Esters : Research on the direct condensation of ethyl [4-hydroxy-2-oxo--1-phenyl-1,2-dihydro-3-quinoline] carboxylate with amino acid ester hydrochloride reveals pathways to synthesize quinoline amino acid esters. This is significant for developing new compounds with potential therapeutic applications (Fathala & Pazdera, 2017).
Anti-bacterial and Anti-fungal Activities : A study on 6,8-dibromo-4(3H)quinazolinone derivatives, starting from a compound structurally similar to the benzoic acid derivative , showed significant anti-bacterial and anti-fungal activities. This indicates the potential use of these compounds in developing new antimicrobial agents (Mohamed et al., 2010).
properties
IUPAC Name |
ethyl 4-[(6-ethyl-3-methyl-2-phenylquinoline-4-carbonyl)amino]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O3/c1-4-19-11-16-24-23(17-19)25(18(3)26(30-24)20-9-7-6-8-10-20)27(31)29-22-14-12-21(13-15-22)28(32)33-5-2/h6-17H,4-5H2,1-3H3,(H,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCPLCIPKKSZPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C(=C2C(=O)NC3=CC=C(C=C3)C(=O)OCC)C)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.